
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is a chemical compound with the molecular formula C16H22O8S and a molecular weight of 374.41 g/mol . This compound is a derivative of sorbofuranose, a sugar molecule, and is characterized by the presence of tosyl and isopropylidene groups. It is commonly used in proteomics research and other scientific studies due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose typically involves the protection of the hydroxyl groups of sorbofuranose followed by tosylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: Sorbofuranose is treated with acetone and an acid catalyst to form the isopropylidene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose involves its ability to undergo various chemical transformations. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions. These properties make the compound a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-O-Tosyl-2,3-O-isopropylidene-D-glucopyranose: Similar in structure but derived from glucose instead of sorbose.
6-O-Tosyl-2,3-O-isopropylidene-D-mannopyranose: Another similar compound derived from mannose.
Uniqueness
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is unique due to its specific configuration and the presence of both tosyl and isopropylidene groups. This combination of functional groups provides distinct reactivity and makes it a valuable compound for various synthetic applications .
Eigenschaften
Molekularformel |
C16H22O8S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[(3aS,5S,6R,6aS)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13+,14-,16-/m0/s1 |
InChI-Schlüssel |
BPANMSDDTZZEDD-FQLMCAECSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)CO)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
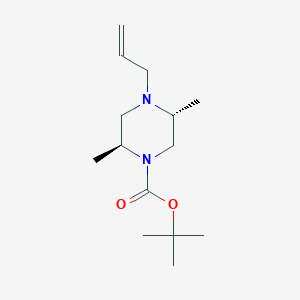

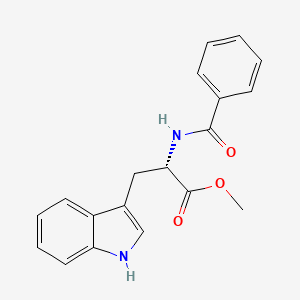
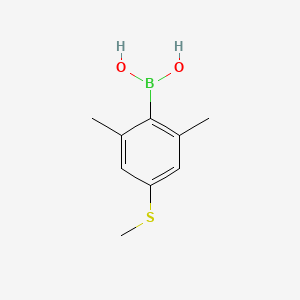

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
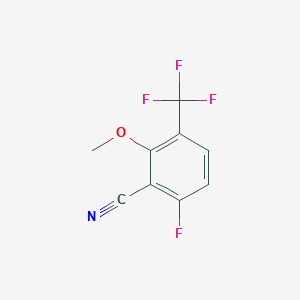
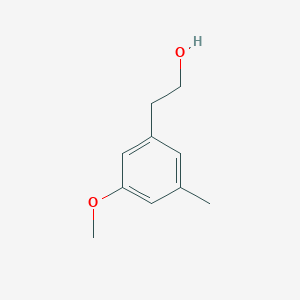
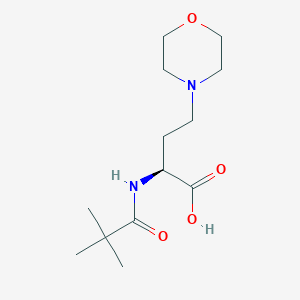
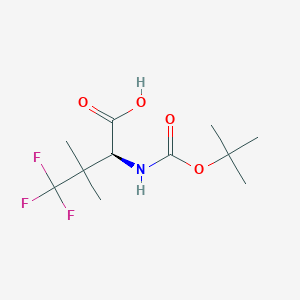

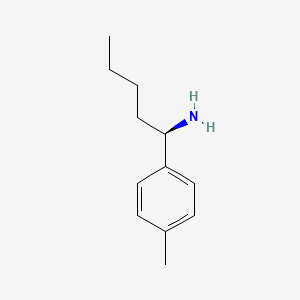
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
